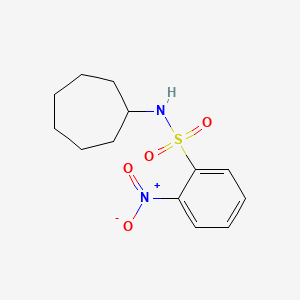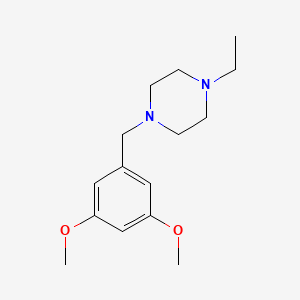
N-(2,4-difluorophenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(2,4-difluorophenyl)-3-phenylacrylamide and related compounds involves complex organic reactions that can include direct arylation polycondensation and intramolecular cyclization processes. For example, direct arylation polycondensation has been utilized to synthesize conjugated polymers with 3,4-difluorothiophene-substituted aryls, demonstrating the versatility of this synthetic approach in creating complex molecular structures (Sui et al., 2023).
Molecular Structure Analysis
Molecular structure analysis of compounds related to N-(2,4-difluorophenyl)-3-phenylacrylamide, such as the study of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, reveals detailed insights into their crystalline structures through X-ray diffraction. These studies help in understanding the spatial arrangement of atoms within the molecule and its implications on the compound's reactivity and properties (Quintana et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of N-(2,4-difluorophenyl)-3-phenylacrylamide derivatives have been explored through various studies. For instance, the transition-metal-free decarboxylative cyclization of N-arylacrylamides demonstrates the potential for creating thiodifluoroindoleone derivatives, showcasing the compound's versatility in synthetic chemistry applications (Huang et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability of polymers derived from similar compounds, indicate the potential of N-(2,4-difluorophenyl)-3-phenylacrylamide in materials science. For example, fluorinated polyimides exhibit excellent solubility in common organic solvents and outstanding thermal stability, highlighting the impact of molecular design on physical properties (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties of N-(2,4-difluorophenyl)-3-phenylacrylamide derivatives, such as reactivity and electron mobility, are critical for their application in organic electronics. For instance, conjugated polymers synthesized from direct arylation polycondensation show promising semiconducting properties and n-type behavior, suitable for organic thin-film transistors (Sui et al., 2023).
properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUTJMRWNVAON-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5643982.png)
![2-[(2-fluorobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5643989.png)
![N-(2,5-dichlorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644008.png)

![4-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5644029.png)
![8-[2-furyl(oxo)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644035.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine](/img/structure/B5644043.png)

![2-(4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5644067.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}pyridine](/img/structure/B5644080.png)
![2-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5644085.png)

